molecular formula C11H15N3O B10980625 (2-Methylpiperidin-1-yl)(pyrazin-2-yl)methanone

(2-Methylpiperidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B10980625
M. Wt: 205.26 g/mol
InChI Key: MICBEIYHPVLFTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE is a compound that features both piperidine and pyrazine rings in its structure Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrazine is a six-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE typically involves the formation of the piperidine and pyrazine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized via hydrogenation or cycloaddition reactions, while the pyrazine ring can be formed through cyclization of diamines with suitable reagents .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, reduction, and cyclization, followed by purification to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In organic chemistry, (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new synthetic methodologies .

Biology and Medicine: It may serve as a lead compound for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial properties .

Industry: In the industrial sector, (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism by which (2-METHYLPIPERIDINO)(2-PYRAZINYL)METHANONE exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and require further research to elucidate .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

(2-methylpiperidin-1-yl)-pyrazin-2-ylmethanone

InChI

InChI=1S/C11H15N3O/c1-9-4-2-3-7-14(9)11(15)10-8-12-5-6-13-10/h5-6,8-9H,2-4,7H2,1H3

InChI Key

MICBEIYHPVLFTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=NC=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.